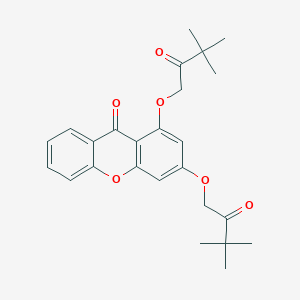![molecular formula C21H26N4O3 B12182406 N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12182406.png)
N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is a complex organic compound that features an indole moiety, a cycloheptyl group, and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Coupling Reactions: The indole moiety is then coupled with the imidazolidinone ring through a series of condensation reactions, often using reagents like N,N-dimethylformamide and acetic anhydride.
Cycloheptyl Group Introduction: The cycloheptyl group is introduced via alkylation reactions, typically using cycloheptyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted cycloheptyl derivatives.
Scientific Research Applications
N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies involving cell signaling and apoptosis, particularly in cancer research.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like cyclooxygenase, which are involved in inflammatory pathways.
Cell Signaling: It modulates cell signaling pathways, leading to apoptosis in cancer cells.
Receptor Binding: The indole moiety allows the compound to bind to specific receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(indol-2-yl)acetamides: These compounds share the indole and acetamide moieties but lack the cycloheptyl group.
N-(indol-3-yl)acetamides: Similar to the above but with the indole moiety at a different position.
Cycloheptyl derivatives: Compounds with a cycloheptyl group but different functional groups.
Uniqueness
N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is unique due to its combination of an indole moiety, a cycloheptyl group, and an imidazolidinone ring. This unique structure allows it to interact with multiple biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C21H26N4O3/c26-19(23-15-7-3-1-2-4-8-15)13-25-20(27)18(24-21(25)28)11-14-12-22-17-10-6-5-9-16(14)17/h5-6,9-10,12,15,18,22H,1-4,7-8,11,13H2,(H,23,26)(H,24,28) |
InChI Key |
QKXTVATXKYNMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182356.png)
![1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12182371.png)
![1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene](/img/structure/B12182372.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12182378.png)
![N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12182381.png)

![2-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12182390.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
![10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene](/img/structure/B12182411.png)
![1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12182422.png)

![5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B12182426.png)
